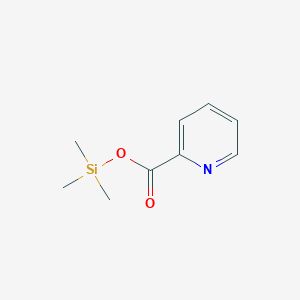![molecular formula C20H38O3Si2 B103410 1,3-Bis(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)-1,1,3,3-tetramethyldisiloxane CAS No. 18724-32-8](/img/structure/B103410.png)
1,3-Bis(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)-1,1,3,3-tetramethyldisiloxane
Overview
Description
The compound of interest, 1,3-Bis(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)-1,1,3,3-tetramethyldisiloxane, is a siloxane-based molecule. Siloxanes are a group of chemical compounds composed of silicon, oxygen, and alkyl or aryl groups. They are known for their diverse applications, including their use in the synthesis of materials with potential antitumor properties, as well as their role in the formation of supramolecular structures.
Synthesis Analysis
The synthesis of siloxane derivatives often involves the reaction of chlorosilanes with organic compounds containing hydroxyl, carboxyl, or other reactive groups. For example, the synthesis of a novel dicarboxylic acid siloxane derivative was achieved by reacting 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane with a mixture of terephthalic acid and its sodium salt . This process yielded not only the desired compound but also a cyclic dimer and an oligomer, showcasing the complexity of siloxane chemistry.
Molecular Structure Analysis
Siloxane compounds can exhibit a variety of molecular structures, including linear, cyclic, and branched forms. The molecular structure of siloxane derivatives is often characterized using techniques such as single-crystal X-ray diffraction, FT-IR, and NMR spectroscopy . These techniques provide detailed information about the arrangement of atoms within the molecule and the presence of functional groups.
Chemical Reactions Analysis
Siloxane derivatives can participate in a range of chemical reactions. For instance, the reaction of aminopropyl-functionalized siloxanes with transition metal salts can lead to the formation of sulfate salts with interesting properties . Additionally, siloxane compounds can be involved in Diels-Alder reactions, as seen with certain furan derivatives . These reactions can lead to the formation of novel compounds with unique structural features.
Physical and Chemical Properties Analysis
The physical and chemical properties of siloxane derivatives are influenced by their molecular structure. For example, the presence of hydrophobic siloxane moieties alongside hydrophilic groups can confer surface activity, leading to the formation of micelles and aggregates in solution . The thermal behavior of these compounds can be studied using thermogravimetry, and their ability to form supramolecular structures can be investigated through various spectroscopic methods . The interaction of siloxane derivatives with metal ions can also be explored, as demonstrated by the binding of potassium cations by a siloxane-based macrocycle .
Scientific Research Applications
Polymer Enhancement and Curing Processes
The compound has been studied extensively for its role in enhancing the properties of polymers. For instance, it was used as an epoxy siloxane monomer and cured with methylhexahydrophthalic anhydride. The curing process involved comparing the effects of different catalysts on the reactivity and thermal stability of the resulting polymer. It was found that the optimal balance of hardness, glass transition temperature, and thermal expansion could be achieved by maintaining equivalent amounts of epoxy and anhydride (Morita, 2005). Additionally, another study explored the non-catalytic anhydride curing of this epoxy siloxane monomer with various anhydrides, revealing that different anhydrides affect the thermal stability and curing characteristics of the polymer in diverse ways (Morita, 2009).
Advancements in Molecular Structures and Complexes
Research has delved into the molecular structure of related compounds, offering insights into their geometrical configuration and potential applications in various fields. For example, a study examined the molecular structure of a 3-oxa-2,4,6,7-tetrasilabicyclo[3.1.1]heptane, which shares structural similarities with the compound . This analysis revealed the non-planar nature of the molecule and its unique intraring valence angles, providing valuable information for potential applications in material science and molecular engineering (Reber et al., 1989).
Role in Coordination Compounds and Supramolecular Structures
The compound's derivatives have been used to form intricate coordination compounds and supramolecular structures. A notable study synthesized a novel siloxane-containing dicarboxylic acid, which was utilized to create ester macrocycles and supramolecular structures with a copper complex. This research not only unveiled the stability of these structures but also explored their optical and thermal properties, contributing to fields like materials science and supramolecular chemistry (Zaltariov et al., 2014).
Catalysis and Polymerization
Furthermore, the compound and its derivatives have shown promise in catalysis and polymerization processes. One study synthesized new disiloxanyl-bridged bis(indenyl) Group 4 metallocenes from a related ligand, which exhibited unique catalytic behaviors for olefin polymerization. These findings are critical for understanding and improving industrial polymerization processes (Song et al., 1995).
Safety And Hazards
properties
IUPAC Name |
[dimethyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silyl]oxy-dimethyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O3Si2/c1-24(2,11-9-15-5-7-17-19(13-15)21-17)23-25(3,4)12-10-16-6-8-18-20(14-16)22-18/h15-20H,5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOXIKVRXYCUMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC1CCC2C(C1)O2)O[Si](C)(C)CCC3CCC4C(C3)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
121225-97-6 | |
| Record name | 1,3-Di[2-(3,4-epoxycyclohexylethyl)]-1,1,3,3-tetramethyldisiloxane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121225-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70885068 | |
| Record name | 1,3-Bis(3,4-epoxycyclohexyl-2-ethyl)-1,1,3,3-tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70885068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)-1,1,3,3-tetramethyldisiloxane | |
CAS RN |
18724-32-8 | |
| Record name | 1,1,3,3-Tetramethyl-1,3-bis[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]disiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18724-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(2-(7-oxabicyclo(4.1.0)hept-3-yl)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018724328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Bis(3,4-epoxycyclohexyl-2-ethyl)-1,1,3,3-tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70885068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-Tetramethyl-1,3-bis(2-(7-oxabicyclo(4.1.0)hepta-3-yl)ethyl disiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



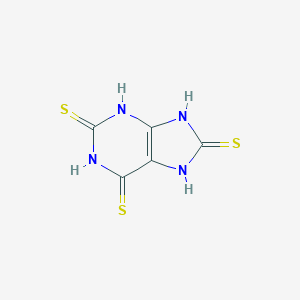
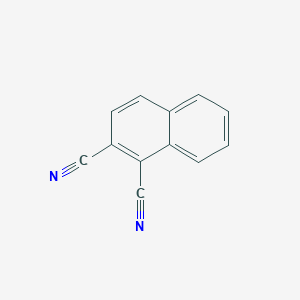
![7-Butylbicyclo[4.1.0]heptane](/img/structure/B103331.png)
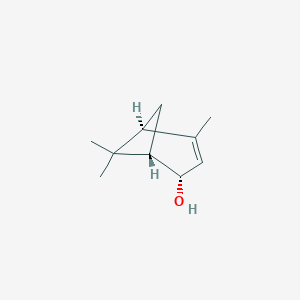
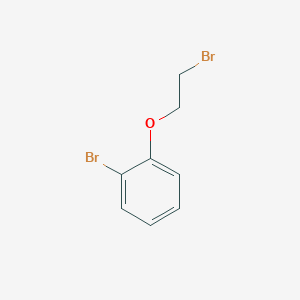
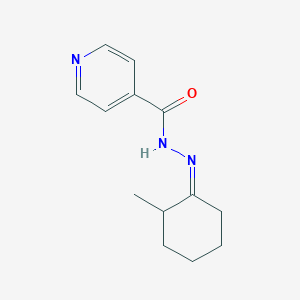
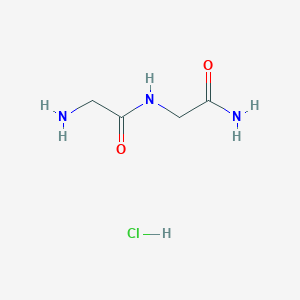
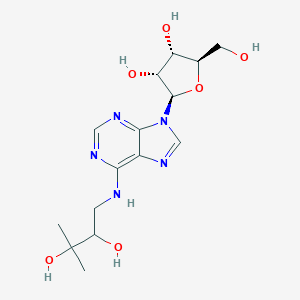
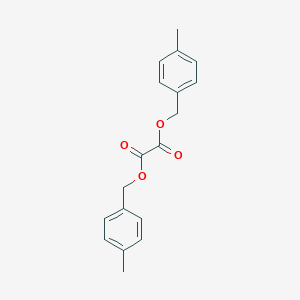
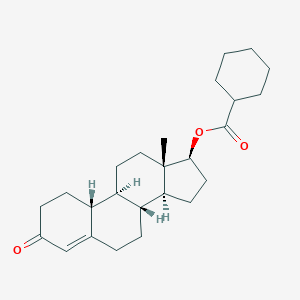
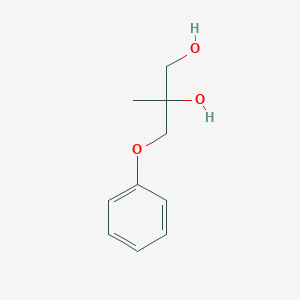

![3,6-Dichlorobenzo[d]isoxazole](/img/structure/B103352.png)
